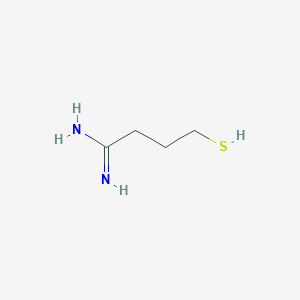

4-Mercaptobutyramidine

説明

4-Mercaptobutyramidine (hypothetical IUPAC name: 4-sulfanylbutanamide) is a sulfur-containing organic compound characterized by a four-carbon aliphatic chain with a terminal thiol (-SH) group and an amide (-CONH₂) functional group. The compound’s dual functional groups suggest reactivity in biochemical and synthetic contexts, though specific research findings require extrapolation from related molecules.

特性

IUPAC Name |

4-sulfanylbutanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2S/c5-4(6)2-1-3-7/h7H,1-3H2,(H3,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSSRBLTUVPKQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=N)N)CS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80154535 | |

| Record name | 4-Mercaptobutyramidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124985-62-2 | |

| Record name | 4-Mercaptobutyramidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124985622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Mercaptobutyramidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

類似化合物との比較

4-Mercaptobutyric Acid (CAS: 13095-73-3)

Structure : C₄H₈O₂S (HS-CH₂-CH₂-CH₂-COOH)

Molecular Weight : 120.17 g/mol

Key Properties :

Comparison with 4-Mercaptobutyramidine :

- Functional Groups : 4-Mercaptobutyric acid has a carboxylic acid (-COOH) instead of an amide (-CONH₂). This difference impacts solubility (higher water solubility for the acid) and reactivity (amide’s resistance to hydrolysis).

- Biological Relevance : The carboxylic acid group in 4-Mercaptobutyric acid facilitates metal ion chelation, whereas the amide in this compound may enhance stability in biological systems.

2-Mercaptopyrimidine (CAS: 1450-85-7)

Structure : C₄H₄N₂S (aromatic pyrimidine ring with -SH substitution at position 2)

Molecular Weight : 112.15 g/mol

Key Properties :

Comparison with this compound :

- Aromaticity vs. Aliphatic Chain : 2-Mercaptopyrimidine’s aromatic ring enables π-π stacking and metal coordination, unlike the flexible aliphatic chain of this compound.

- Reactivity : The thiol in 2-Mercaptopyrimidine participates in nucleophilic substitution, while the amide in this compound may engage in hydrogen bonding or enzymatic interactions.

4-Amino-2-mercaptopyrimidine

Structure : C₄H₅N₃S (pyrimidine with -SH at position 2 and -NH₂ at position 4)

Key Properties :

Comparison with this compound :

- Biological Targets : The pyrimidine scaffold targets nucleic acid biosynthesis, while the aliphatic amide in this compound may interact with protein active sites.

4-Amino-2-mercaptopyrimidine-5-carboxamide (CAS: 89323-11-5)

Structure : C₅H₆N₄OS (pyrimidine with -SH, -NH₂, and -CONH₂ substitutions)

Key Properties :

Comparison with this compound :

- Complexity : The additional carboxamide group in this compound increases hydrogen-bonding capacity compared to this compound’s simpler structure.

- Thermal Stability : Both compounds require careful handling, but this compound’s aliphatic chain may reduce decomposition risks compared to aromatic derivatives.

Data Table: Comparative Analysis

Research Findings and Implications

- Reactivity : Thiol (-SH) groups in all compounds enable disulfide bond formation, metal chelation, and redox reactions. The amide group in this compound may confer resistance to enzymatic degradation compared to carboxylic acids .

- Thermal Stability : Aromatic mercaptopyrimidines (e.g., 2-Mercaptopyrimidine) decompose at high temperatures (230°C), whereas aliphatic analogs like 4-Mercaptobutyric acid likely exhibit lower thermal resilience .

- Safety : Aliphatic thiols (e.g., 4-Mercaptobutyric acid) generally pose fewer combustion risks than aromatic thiols, though all require precautions against oxidation .

Notes and Limitations

- The provided evidence lacks direct information on This compound , necessitating comparisons with structurally related compounds.

- Discrepancies exist between the named compound and available data (e.g., 4-Mercaptobutyric acid vs.

- Further experimental studies are required to validate the hypothesized properties and applications of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。